Acetamidopropyl trimonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

123776-56-7 |

|---|---|

Molecular Formula |

C8H19ClN2O |

Molecular Weight |

194.703 |

IUPAC Name |

3-acetamidopropyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-8(11)9-6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H |

InChI Key |

QMAADWNUQRXDNZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC[N+](C)(C)C.[Cl-] |

Synonyms |

ACETAMIDOPROPYL TRIMONIUM CHLORIDE |

Origin of Product |

United States |

Foundational & Exploratory

Acetamidopropyl trimonium chloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Acetamidopropyl trimonium chloride. This quaternary ammonium compound is a significant ingredient in the cosmetic and personal care industries, primarily utilized for its antistatic and hair conditioning effects.

Core Chemical Properties and Structure

This compound, with the IUPAC name 3-acetamidopropyl(trimethyl)azanium chloride, is a cationic surfactant. Its structure features a quaternary ammonium group, which imparts a permanent positive charge, and an acetamido group. This combination of a hydrophilic cationic head and a moderately hydrophobic tail contributes to its surface-active properties and its affinity for negatively charged surfaces like hair and skin.

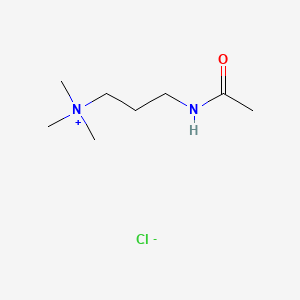

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-acetamidopropyl(trimethyl)azanium;chloride | N/A |

| CAS Number | 123776-56-7 | N/A |

| Molecular Formula | C₈H₁₉ClN₂O | N/A |

| Molecular Weight | 194.70 g/mol | [1] |

| Physical State | Liquid at 20°C | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| pKa | Data not available | N/A |

| Water Solubility | Estimated to be high | N/A |

| SMILES | CC(=O)NCCC--INVALID-LINK--(C)C.[Cl-] | [1] |

Experimental Protocols

Due to the proprietary nature of commercial manufacturing, a detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, the general synthesis of such quaternary ammonium compounds involves a two-step process:

-

Amidation: Reaction of a suitable diamine (e.g., N,N-dimethyl-1,3-propanediamine) with acetic anhydride or a similar acetylating agent to form the corresponding acetamide.

-

Quaternization: The resulting tertiary amine is then quaternized using an alkylating agent, typically methyl chloride, to yield the final quaternary ammonium chloride.

Analytical Workflow for Quality Control

The quality and concentration of this compound in cosmetic formulations can be assessed using a variety of analytical techniques. A general workflow for its quantification is outlined below.

Caption: General analytical workflow for the quantification of this compound.

1. Sample Preparation:

-

Objective: To extract this compound from the cosmetic matrix and prepare a sample suitable for analysis.

-

Methodology:

-

Accurately weigh a representative sample of the cosmetic product.

-

Disperse the sample in a suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile and an aqueous buffer).

-

Employ techniques such as vortexing and sonication to ensure complete dissolution of the analyte.

-

Centrifuge the sample to remove any insoluble excipients.

-

The supernatant can be directly injected for HPLC analysis or further diluted as necessary.

-

2. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: To separate this compound from other components in the sample extract.

-

Methodology:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar, cationic compounds. Alternatively, a reversed-phase (RP) C18 column with an ion-pairing agent in the mobile phase can be used.

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

Detection: As this compound lacks a strong chromophore, UV detection is not ideal. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are more appropriate detection methods.

-

3. Potentiometric Titration:

-

Objective: To determine the concentration of the cationic surfactant.

-

Methodology:

-

Dissolve a known amount of the sample in deionized water.

-

Use a standardized solution of an anionic surfactant (e.g., sodium lauryl sulfate) as the titrant.

-

Employ a surfactant-selective electrode to monitor the potential change during the titration.

-

The endpoint, corresponding to the stoichiometric point of the reaction between the cationic and anionic surfactants, is determined from the inflection point of the titration curve.

-

4. Quantification and Reporting:

-

Objective: To calculate the concentration of this compound in the original sample and report the findings.

-

Methodology:

-

For HPLC methods, a calibration curve is constructed using standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.

-

For titration, the concentration is calculated based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.

-

The final report should include the analytical method used, the results obtained, and any relevant quality control data.

-

Signaling Pathways and Logical Relationships

As a cosmetic ingredient, this compound's primary function is based on its physicochemical interaction with surfaces rather than modulating specific biological signaling pathways in the manner of a pharmaceutical active ingredient. Its efficacy as a conditioning agent is based on the following logical relationship:

Caption: Logical relationship of this compound's conditioning effect.

The positively charged quaternary ammonium headgroup of the molecule is attracted to and adsorbs onto the negatively charged surface of hair, which is particularly prevalent in damaged hair. This adsorption neutralizes the negative charges, reducing static electricity and flyaway hair. The molecule then forms a thin, lubricating film on the hair shaft, which smooths the cuticles, reduces friction between hair fibers, and imparts a soft, conditioned feel.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Acetamidopropyl Trimonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Acetamidopropyl trimonium chloride, a quaternary ammonium compound with applications in various scientific and industrial fields. The synthesis is presented as a two-step process involving the initial acylation of N,N-dimethyl-1,3-propanediamine to yield the intermediate, N-[3-(dimethylamino)propyl]acetamide, followed by the quaternization of this intermediate with methyl chloride to produce the final product. This guide details the experimental protocols, including reaction conditions, purification methods, and analytical characterization techniques. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research laboratory setting.

Introduction

This compound is a cationic surfactant belonging to the quaternary ammonium compound family.[1] Its molecular structure, featuring a hydrophilic quaternary ammonium head and a lipophilic acetamidopropyl tail, imparts valuable surfactant and conditioning properties.[2] While commercially available, the ability to synthesize and purify this compound in a laboratory setting is crucial for researchers requiring high-purity samples for specific applications, such as in drug delivery systems, as an antistatic agent, or in the formulation of specialized personal care products.[][4][5][6] This guide outlines a reliable and reproducible method for its synthesis and purification.

Synthesis of this compound

The synthesis of this compound is a two-step process, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of N-[3-(dimethylamino)propyl]acetamide (Intermediate)

The first step involves the acylation of the primary amine group of N,N-dimethyl-1,3-propanediamine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Caption: Acylation of N,N-dimethyl-1,3-propanediamine.

2.1.1. Experimental Protocol

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.0-1.2 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[3-(dimethylamino)propyl]acetamide.

2.1.2. Purification of the Intermediate

The crude N-[3-(dimethylamino)propyl]acetamide can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The second step is the quaternization of the tertiary amine group of N-[3-(dimethylamino)propyl]acetamide with methyl chloride.

Caption: Quaternization of the intermediate to form the final product.

2.2.1. Experimental Protocol

-

Dissolve the purified N-[3-(dimethylamino)propyl]acetamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile in a pressure-rated reaction vessel.

-

Cool the solution and introduce methyl chloride gas or a solution of methyl chloride in a suitable solvent. The molar ratio of methyl chloride to the amine should be in slight excess (1.1-1.5 eq).

-

Seal the reaction vessel and heat it to 50-70 °C for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess methyl chloride in a fume hood.

-

The product, this compound, will often precipitate out of the solution upon cooling.

Purification of this compound

The crude this compound can be purified by recrystallization.

3.1. Experimental Protocol

-

Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethanol and ethyl acetate or isopropanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Acylation | Step 2: Quaternization |

| Reactants | N,N-dimethyl-1,3-propanediamine, Acetic Anhydride | N-[3-(dimethylamino)propyl]acetamide, Methyl Chloride |

| Molar Ratio (Reactant:Reagent) | 1 : 1.0-1.2 | 1 : 1.1-1.5 |

| Solvent | Dichloromethane or THF | Ethanol or Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature | 50-70 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | 85-95% | 80-90% |

| Purity (after purification) | >98% | >99% |

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential to confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

This technical guide provides a detailed and practical framework for the laboratory synthesis and purification of this compound. By following the outlined protocols, researchers can produce high-purity material suitable for a variety of scientific applications. The provided diagrams and data tables are intended to facilitate a clear understanding of the experimental workflow and key parameters. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Acetamidopropyl Trimonium Chloride: A Technical Guide to its Mechanism of Action as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidopropyl trimonium chloride is a quaternary ammonium compound that functions as a cationic surfactant in a variety of personal care and cosmetic formulations.[1] Its positive charge facilitates its adsorption onto negatively charged surfaces such as hair and skin, delivering conditioning, antistatic, and moisturizing benefits.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, details the experimental protocols for its characterization, and presents a visual representation of its molecular interactions and evaluation workflows. While specific quantitative performance data for this molecule is not extensively available in public literature, this guide equips researchers with the methodologies to conduct such evaluations.

Chemical Structure and Properties

This compound is characterized by a positively charged quaternary ammonium headgroup, a propyl spacer, and an acetamido group.[1][4]

-

IUPAC Name: 3-acetamidopropyl(trimethyl)azanium chloride[4]

-

Chemical Formula: C₈H₁₉ClN₂O[5]

-

Molecular Weight: 194.70 g/mol [4]

-

Key Structural Features:

-

Cationic Headgroup: The trimethylammonium group bears a permanent positive charge, which is the primary driver of its surface activity on anionic substrates.[6]

-

Propyl Chain: A short hydrocarbon chain that contributes to its overall molecular structure.

-

Acetamido Group: The presence of the amide functionality can influence its hygroscopic properties and interaction with surfaces.

-

Mechanism of Action as a Cationic Surfactant

The primary mechanism of action of this compound is rooted in electrostatic attraction.[7] Hair and skin surfaces, particularly when damaged, carry a net negative charge due to the presence of carboxyl groups in protein residues.[8]

The positively charged headgroup of this compound is drawn to these negative sites, leading to the adsorption of the molecule onto the surface.[3] This deposition forms a thin, conditioning film that imparts several key benefits:

-

Conditioning and Detangling: The adsorbed layer of cationic surfactant reduces the forces of friction between hair fibers, making them feel smoother and easier to comb.[9]

-

Antistatic Properties: By neutralizing the negative charges on the hair surface, this compound helps to reduce static electricity and flyaways.[2][10]

-

Moisturizing: The acetamido group may contribute to the humectant properties of the molecule, helping to attract and retain moisture on the skin and hair.

The following diagram illustrates the general mechanism of adsorption of a cationic surfactant onto a negatively charged surface.

References

- 1. commons.erau.edu [commons.erau.edu]

- 2. tegewa.de [tegewa.de]

- 3. agilent.com [agilent.com]

- 4. This compound | C8H19ClN2O | CID 57483053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hair Cosmetics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clearsolutionsusa.com [clearsolutionsusa.com]

- 10. Adsorption to keratin surfaces: A continuum between a charge-driven and a hydrophobically driven process | Semantic Scholar [semanticscholar.org]

In-Vitro Cytotoxicity Profile of Acetamidopropyl trimonium chloride: A Technical Guide

Disclaimer: Direct in-vitro cytotoxicity studies on Acetamidopropyl trimonium chloride are not publicly available. This technical guide provides a comprehensive overview of the in-vitro cytotoxicity of structurally related quaternary ammonium compounds (QACs), also known as "trimoniums," to offer a predictive toxicological profile. The methodologies and data presented are extrapolated from studies on compounds such as Behentrimonium chloride, Cetrimonium chloride, and other QACs commonly used in cosmetic and pharmaceutical formulations.

Introduction

This compound is a quaternary ammonium salt that functions as a conditioning agent and antistatic agent in a variety of personal care products. As with all cosmetic ingredients, a thorough understanding of its safety profile at the cellular level is crucial for researchers, scientists, and drug development professionals. This guide summarizes the available in-vitro cytotoxicity data for structurally analogous QACs to provide insights into the potential cellular effects of this compound.

Quaternary ammonium compounds are characterized by a positively charged nitrogen atom, which is responsible for their surface-active properties and their interaction with negatively charged biological membranes. This interaction is a key determinant of their cytotoxic potential.

Experimental Protocols for In-Vitro Cytotoxicity Assessment of Quaternary Ammonium Compounds

A variety of in-vitro methods are employed to assess the cytotoxicity of QACs. These assays typically involve exposing cultured human cells to the test substance and measuring cell viability or other indicators of cellular health.

Cell Lines

The choice of cell line is critical for obtaining relevant toxicological data. For ingredients intended for topical application, skin-derived cell lines are most relevant. Commonly used cell lines in the assessment of QAC cytotoxicity include:

-

Human Keratinocytes (e.g., HaCaT, Normal Human Epidermal Keratinocytes - NHEK): These cells form the outermost layer of the skin and are the first point of contact for topically applied substances.

-

Human Dermal Fibroblasts (e.g., HDF): These cells are found in the dermal layer of the skin and are responsible for producing the extracellular matrix.

-

3D Reconstructed Human Epidermis Models (e.g., EpiDerm™): These models consist of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis, providing a more physiologically relevant testing system.

Cytotoxicity Assays

Several assays are used to quantify the cytotoxic effects of QACs. These assays are based on different cellular functions and endpoints.

This colorimetric assay is a widely used method to assess cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Calculate cell viability as a percentage of the untreated control.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol Outline:

-

Expose cells to the test compound for a specified duration.

-

Incubate the cells with a medium containing neutral red.

-

Wash the cells to remove excess dye.

-

Extract the incorporated dye from the viable cells using a destaining solution.

-

Quantify the amount of extracted dye spectrophotometrically.

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

Protocol Outline:

-

Collect the cell culture supernatant after exposure to the test compound.

-

Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product to determine LDH activity.

This test utilizes a 3D reconstructed human epidermis model to predict the skin irritation potential of a chemical.

Protocol Outline:

-

Apply the test substance topically to the EpiDerm™ tissue.

-

Incubate for a defined exposure time.

-

Assess tissue viability using the MTT assay.

-

A reduction in tissue viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Quantitative Cytotoxicity Data for Structurally Similar QACs

The following tables summarize the in-vitro cytotoxicity data for various QACs that are structurally related to this compound. It is important to note that the cytotoxicity of QACs can be influenced by factors such as alkyl chain length and the specific cell type used.

| Compound | Cell Line | Assay | Endpoint | Value |

| Behentrimonium chloride | 3D Human Epidermis Model (EpiDerm™) | MTT | ET50 | > 24 hours |

| Cetrimonium chloride | Human Keratinocytes | MTT | IC50 | 10-50 µM |

| Benzalkonium chloride | Human Keratinocytes | MTT | IC50 | ~15 µM |

| Cetylpyridinium chloride | Human Keratinocytes | LDH | EC50 | ~20 µM |

Table 1: Summary of In-Vitro Cytotoxicity Data for Various Quaternary Ammonium Compounds. IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability. ET50 (Exposure Time 50%) is the time required to reduce cell viability by 50%. EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Visualizations

General Experimental Workflow for In-Vitro Cytotoxicity Testing

Caption: General workflow for assessing in-vitro cytotoxicity.

Postulated Mechanism of QAC-Induced Cytotoxicity

Caption: Postulated mechanism of QAC-induced cytotoxicity.

Conclusion

While direct in-vitro cytotoxicity data for this compound is lacking in publicly accessible literature, the information available for structurally similar quaternary ammonium compounds provides a basis for a preliminary safety assessment. The data suggests that the cytotoxicity of QACs is concentration-dependent and influenced by the specific cell type and assay system used. Generally, at concentrations found in rinse-off cosmetic products, significant cytotoxic effects are not expected. However, for leave-on products, formulation considerations are crucial to ensure consumer safety. The primary mechanism of cytotoxicity for QACs is believed to be disruption of the cell membrane due to electrostatic interactions, leading to loss of membrane integrity and subsequent cell death. Further in-vitro studies on this compound using a variety of cell lines and endpoints are warranted to establish a definitive cytotoxicity profile.

Acetamidopropyl Trimonium Chloride: A Technical Guide to Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the biodegradability and environmental impact of Acetamidopropyl trimonium chloride. As a quaternary ammonium compound (QAC) used in cosmetic and personal care products, its environmental fate and potential ecotoxicity are of significant interest. This document synthesizes available information on its properties, outlines the standardized methodologies for assessing its environmental impact, and presents data for structurally similar compounds to provide a contextual understanding. A notable finding is the lack of publicly available, specific quantitative data on the biodegradability and aquatic toxicity of this compound itself. This guide addresses this data gap by detailing the established testing protocols and presenting a framework for its environmental risk assessment based on analogue data.

Introduction

This compound is a quaternary ammonium salt that functions as an antistatic agent, hair conditioning agent, and surfactant in a variety of cosmetic formulations. Its molecular structure, characterized by a positively charged nitrogen atom, imparts surface-active properties. The introduction of this and other QACs into the environment, primarily through wastewater streams, necessitates a thorough evaluation of their biodegradability and potential impact on aquatic ecosystems.

While some sources describe this compound as biodegradable, there is a conspicuous absence of specific studies and quantitative data from standardized tests to substantiate these claims. Safety Data Sheets (SDS) for this compound consistently report "no data available" for ecotoxicity and persistence, highlighting a critical information gap for environmental risk assessment.

This guide aims to provide a detailed technical resource by:

-

Describing the expected environmental fate of this compound based on the known behavior of similar QACs.

-

Detailing the standardized experimental protocols for determining biodegradability and aquatic toxicity.

-

Presenting a summary of ecotoxicological data for analogous QACs to serve as a surrogate for risk evaluation in the absence of specific data.

Environmental Fate of Quaternary Ammonium Compounds

The environmental journey of QACs like this compound typically begins with their entry into wastewater systems. Due to their cationic nature, these compounds exhibit a strong affinity for negatively charged surfaces. In wastewater treatment plants (WWTPs), this leads to a significant portion of the QACs adsorbing to sewage sludge. The removal from the aqueous phase in WWTPs is generally high, often exceeding 90%, and is attributed to a combination of sorption and biodegradation.[1] While this process effectively reduces the concentration of QACs in the treated effluent discharged into surface waters, it results in their concentration in biosolids. The land application of these biosolids can then introduce these compounds into the terrestrial environment.

dot

Biodegradability Assessment

The biodegradability of a chemical substance is a critical factor in determining its persistence in the environment. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the extent and rate of microbial degradation.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

The OECD 301B test is a stringent screening method for "ready biodegradability," which indicates that a substance will undergo rapid and ultimate degradation in the environment.[1][2][3] This test is suitable for water-soluble and non-volatile organic chemicals.

Experimental Protocol: OECD 301B

-

Test System Preparation: A defined volume of a mineral salts medium is prepared and inoculated with a mixed population of microorganisms, typically from the activated sludge of a sewage treatment plant.

-

Test Substance Addition: The test substance, this compound, is added to the medium as the sole source of organic carbon at a concentration typically between 10 and 20 mg/L.

-

Control and Reference: A blank control (inoculum only) and a reference control (inoculum with a readily biodegradable substance like sodium benzoate) are run in parallel.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days. The vessels are aerated with CO₂-free air.

-

CO₂ Measurement: The carbon dioxide produced from the microbial respiration is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ is quantified by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by dividing the amount of CO₂ produced by the test substance (corrected for the blank control) by its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

dot

Biodegradability of Analogue Quaternary Ammonium Compounds

In the absence of specific data for this compound, data from other QACs can provide an indication of its likely biodegradability. Many QACs are considered ultimately biodegradable, particularly after adsorption to sludge.[2] The rate of degradation can be influenced by the chemical structure, such as the length of the alkyl chains. For instance, some studies have shown that QACs with longer alkyl chains (e.g., C22) can achieve ready biodegradability.

| Compound Class/Name | Test Guideline | Biodegradation (%) | Time (days) | Classification |

| C20-22 Alkyltrimethyl Ammonium Chlorides | OECD 301B | 80 | 28 | Readily Biodegradable |

| N-[3-(dimethylamino)propyl]docosanamide salt (APA-22) | OECD 301B | >60 | 28 | Readily Biodegradable |

Note: This table presents data for structurally related compounds and should be used for contextual purposes only.

Ecotoxicity Assessment

Ecotoxicity testing evaluates the potential adverse effects of a substance on aquatic organisms. Standard tests are conducted on representatives of three trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers).

Standard Aquatic Ecotoxicity Tests

-

Algal Growth Inhibition Test (OECD 201): This test assesses the effect of the substance on the growth of freshwater algae, typically over 72 hours. The endpoint is the EC₅₀, the concentration that causes a 50% reduction in growth or growth rate.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the acute toxicity to a small crustacean, Daphnia magna. The endpoint is the EC₅₀, the concentration at which 50% of the daphnids are immobilized after 48 hours.[4]

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.[4][5][6]

dot

Ecotoxicity of Analogue Cationic Surfactants

Cationic surfactants, including QACs, are known to be toxic to aquatic organisms.[4] The toxicity is often related to the length of the alkyl chain, with some studies indicating a parabolic relationship where mid-length chains (C14-C18) are the most toxic. The available data for various cationic surfactants suggest that they can be classified as toxic or very toxic to aquatic life.

| Organism | Endpoint | Concentration Range (mg/L) for various Cationic Surfactants |

| Fish (Oryzias latipes) | 96h LC₅₀ | 1 - 42 |

| Invertebrate (Daphnia magna) | 48h EC₅₀ | 0.1 - 45 |

| Algae (Pseudokirchneriella subcapitata) | 72h EC₅₀ | 0.06 - 3 |

Note: This table provides a general range of toxicity values for cationic surfactants and is not specific to this compound. It serves to illustrate the potential ecotoxicity of this class of compounds.

Conclusion and Data Gaps

A thorough review of the publicly available literature reveals a significant lack of specific experimental data on the biodegradability and ecotoxicity of this compound. While it is often anecdotally referred to as "biodegradable," this is not supported by quantitative results from standardized tests like the OECD 301B. Similarly, no specific aquatic toxicity data (LC₅₀ or EC₅₀ values) are available.

Based on the behavior of analogous quaternary ammonium compounds, it can be inferred that this compound is likely to be largely removed during wastewater treatment through sorption to sludge and biodegradation. However, as a cationic surfactant, it is also expected to exhibit some level of toxicity to aquatic organisms.

Key Data Gaps:

-

Ready Biodegradability: An OECD 301B or equivalent study is needed to definitively determine if this compound is readily biodegradable.

-

Aquatic Ecotoxicity: Standardized acute toxicity tests on algae (OECD 201), daphnids (OECD 202), and fish (OECD 203) are required to quantify its ecotoxicological profile.

-

Chronic Toxicity and Bioaccumulation: Further studies would be needed to assess the potential for chronic effects on aquatic life and its potential to bioaccumulate.

For a comprehensive environmental risk assessment of this compound, the generation of this empirical data is essential. In its absence, a precautionary approach should be taken, assuming properties similar to other cationic surfactants. Researchers and drug development professionals should be aware of these data gaps when formulating products containing this ingredient and consider the potential environmental implications.

References

- 1. Investigating the fate and removal of quaternary ammonium compounds (QACs) in wastewater treatment plants - American Chemical Society [acs.digitellinc.com]

- 2. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quaternary ammonium compounds (QACs): a review on occurrence, fate and toxicity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental fate and toxicity in wastewater treatment of quaternary ammonium surfactants | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Self-Assembly and Micellar Behavior of Acetamidopropyl trimonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidopropyl trimonium chloride is a quaternary ammonium compound that functions as a cationic surfactant.[1][2][][4] Its amphiphilic molecular structure, consisting of a hydrophilic quaternary ammonium head group and a hydrophobic alkyl tail, drives its self-assembly in aqueous solutions to form micelles.[5][6] This behavior is central to its application in various fields, including cosmetics, where it is utilized as an antistatic and conditioning agent, and potentially in drug delivery systems.[1][7] Understanding the thermodynamics and kinetics of its micellization is crucial for optimizing its performance in these applications.

This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of this compound. It details the experimental protocols for characterizing its properties, presents available data for analogous compounds to infer its behavior, and illustrates the underlying principles through diagrams.

Physicochemical Properties

-

Chemical Name: 3-acetamidopropyl(trimethyl)azanium;chloride[]

-

Molecular Weight: 194.70 g/mol [1]

-

Structure:

Self-Assembly and Micellization

Surfactant molecules, such as this compound, spontaneously self-assemble into micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC).[8] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water.[9] The hydrophilic head groups remain in contact with the water, forming the outer surface of the micelle.[10]

The formation of micelles is a dynamic equilibrium process between surfactant monomers and the aggregated micellar structures.[10]

Factors Influencing Micellization

The CMC and other micellar properties are sensitive to various factors:

-

Structure of the Surfactant: The length of the hydrophobic tail and the nature of the hydrophilic headgroup significantly impact the CMC. Generally, a longer hydrophobic tail leads to a lower CMC.[5]

-

Temperature: Temperature can have a complex, non-monotonic effect on the CMC. Initially, an increase in temperature often lowers the CMC due to the enhanced hydrophobic effect. However, at higher temperatures, the disruption of structured water around the hydrophilic headgroups can lead to an increase in the CMC.[11][12]

-

Presence of Electrolytes: The addition of salts to a solution of ionic surfactant typically lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration.[13]

-

pH: The pH of the solution can influence the charge of the headgroup in some surfactants, thereby affecting micellization. For quaternary ammonium compounds like this compound, the positive charge is permanent, and thus pH is expected to have a minimal direct effect on its CMC.

Quantitative Micellar Parameters (Data for Analogous Cationic Surfactants)

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data for well-characterized analogous cationic surfactants, namely Dodecyltrimethylammonium Bromide (DTAB) and Cetyltrimethylammonium Bromide (CTAB). This data provides a valuable reference for the expected range of values for this compound.

Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference(s) |

| Dodecyltrimethylammonium Bromide (DTAB) | Conductivity | 25 | 16 | [8] |

| Cetyltrimethylammonium Bromide (CTAB) | Conductivity | 25 | 0.93 | [11] |

| Cetyltrimethylammonium Bromide (CTAB) | Isothermal Titration Calorimetry | 25 | 0.95 | [10] |

Table 2: Thermodynamic Parameters of Micellization for Cetyltrimethylammonium Bromide (CTAB)

| Parameter | Value | Units | Conditions | Reference(s) |

| ΔG°mic | -35.6 | kJ/mol | 25 °C | [14] |

| ΔH°mic | -6.3 | kJ/mol | 25 °C | [14] |

| ΔS°mic | 98 | J/(mol·K) | 25 °C | [14] |

Experimental Protocols for Micellar Characterization

The following sections detail the experimental methodologies for determining the key micellar parameters of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[8] At the CMC, there is an abrupt change in the slope of the plot of this property versus concentration.

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a relatively constant surface tension.[8] The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in high-purity deionized water (e.g., 100 mM).

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

-

-

Instrumentation and Calibration:

-

Use a surface tensiometer equipped with a Wilhelmy plate.

-

Ensure the Wilhelmy plate is meticulously cleaned, typically by rinsing with a suitable solvent (e.g., ethanol) followed by flaming to remove organic contaminants.

-

Calibrate the instrument according to the manufacturer's guidelines, often using a standard with a known surface tension like pure water.

-

-

Measurement Procedure:

-

Place the lowest concentration surfactant solution into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to reach thermal and surface tension equilibrium before recording the surface tension value.

-

Repeat the measurement for each prepared solution, proceeding from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which are larger and have a lower mobility per monomer unit, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this change in slope occurs.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions in volumetric flasks to cover the desired concentration range.

-

-

Instrumentation and Calibration:

-

Use a calibrated conductivity meter with a suitable conductivity cell.

-

The conductivity cell should be thoroughly rinsed with deionized water and the sample solution before each measurement.

-

-

Measurement Procedure:

-

Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer.

-

Immerse the conductivity probe into the water and record the initial conductivity.

-

Make successive additions of the stock surfactant solution to the beaker, allowing the solution to equilibrate before each measurement. Alternatively, measure the conductivity of each prepared dilution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will exhibit two linear regions with different slopes. The intersection of these two lines gives the CMC.

-

Determination of Micelle Size and Aggregation Number

Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic size of micelles in solution.[15]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.[16]

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at concentrations above the CMC in a suitable buffer or deionized water.

-

Filter the solutions through a small pore size filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrumentation:

-

Use a dynamic light scattering instrument equipped with a laser light source and a detector.

-

-

Measurement Procedure:

-

Place the cuvette containing the filtered sample into the instrument's sample holder, ensuring it is properly positioned in the laser beam path.

-

Allow the sample to thermally equilibrate to the desired measurement temperature.

-

Perform the DLS measurement according to the instrument's software protocol. This typically involves acquiring multiple correlation functions and averaging them.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function to determine the distribution of diffusion coefficients.

-

From the diffusion coefficient, the hydrodynamic diameter (d_H) of the micelles is calculated using the Stokes-Einstein equation.

-

The aggregation number (N_agg), which is the average number of surfactant molecules in a micelle, can be estimated from the micellar size if the geometry of the micelle and the volume of the surfactant molecule are known.

-

Visualizations

Logical Relationships and Processes

Caption: Factors influencing the self-assembly of this compound.

Caption: Schematic of a spherical micelle in an aqueous solution.

Experimental Workflows

Caption: Workflow for CMC determination by surface tensiometry.

Caption: Workflow for CMC determination by conductivity measurement.

Caption: Workflow for micelle size determination by Dynamic Light Scattering.

Conclusion

References

- 1. This compound | C8H19ClN2O | CID 57483053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 123776-56-7 [thegoodscentscompany.com]

- 4. This compound - 123776-56-7 | VulcanChem [vulcanchem.com]

- 5. Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. tainstruments.com [tainstruments.com]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 16. muser-my.com [muser-my.com]

Thermogravimetric Analysis of Acetamidopropyl trimonium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidopropyl trimonium chloride is a quaternary ammonium compound utilized in various pharmaceutical and personal care formulations as a conditioning and antistatic agent. A thorough understanding of its thermal stability is crucial for ensuring product quality, safety, and stability throughout its lifecycle, from manufacturing to storage and final application. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this thermal stability. This guide provides a comprehensive overview of the principles of TGA as applied to this compound, outlines a detailed experimental protocol, and discusses the anticipated thermal decomposition behavior based on analogous chemical structures. Due to the limited availability of specific TGA data for this compound in publicly accessible literature, this guide establishes a predictive framework based on the analysis of similar quaternary ammonium compounds.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1] The resulting data provides valuable insights into the physical and chemical phenomena of the material, including thermal stability, decomposition, and the presence of volatile components.[2] For a compound like this compound, TGA can determine the temperature at which it begins to degrade, the kinetics of its decomposition, and the mass of any residual material.[3]

Predicted Thermal Behavior of this compound

Thermal Decomposition of Analogous Compounds

The thermal stability of quaternary ammonium salts is influenced by their molecular structure. The onset of decomposition for similar compounds is often observed in the range of 150-250°C.[4] The table below summarizes TGA data for representative quaternary ammonium compounds, offering a comparative baseline for estimating the thermal properties of this compound.

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Atmosphere |

| Alkyl Quaternary Ammonium Montmorillonite | ~155-180 | Not Specified | Not Specified | Inert |

| Triethylmethylammonium chloride | ~239-243 | Not Specified | Not Specified | Not Specified |

Note: This data is compiled from studies on similar compounds and should be used as a reference for expected behavior.[4][5]

Proposed Experimental Protocol for TGA of this compound

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound. This protocol is based on standard practices for organic salts and surfactants.[6][7]

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Sample Pans: Inert crucibles, typically alumina or platinum.

-

Sample: High-purity this compound.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere).

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the TGA of this compound.

Caption: Experimental workflow for the TGA of this compound.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50 mL/min) to establish an inert atmosphere.

-

Program the instrument with the following parameters:

-

Initial Temperature: 30°C

-

Final Temperature: 600°C

-

Heating Rate: 10°C/min

-

-

-

Analysis: Initiate the heating program and record the sample's mass as a function of temperature.

-

Data Processing:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

From the TGA and DTG curves, determine the onset temperature of decomposition, the peak decomposition temperatures, and the percentage of mass loss for each decomposition step.

-

Potential Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium chlorides can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution.[5] The specific pathway is influenced by the structure of the cation.

Hofmann Elimination

This pathway involves the abstraction of a proton from a carbon atom beta to the quaternary nitrogen, leading to the formation of an alkene and a tertiary amine. For this compound, this would likely result in the formation of N,N-dimethyl-N-(prop-2-en-1-yl)acetamide and hydrogen chloride.

Nucleophilic Substitution (SN2)

In this mechanism, the chloride anion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. This results in the displacement of a neutral tertiary amine. For this compound, nucleophilic attack on a methyl group would yield methyl chloride and N-(3-(dimethylamino)propyl)acetamide.

The following diagram illustrates these potential decomposition pathways.

Caption: Potential thermal decomposition pathways for this compound.

Conclusion

While direct experimental TGA data for this compound is scarce, a robust analytical approach can be formulated based on the known thermal behavior of analogous quaternary ammonium compounds. The proposed TGA protocol provides a solid foundation for researchers and drug development professionals to assess the thermal stability of this compound. The predicted decomposition pathways, Hofmann elimination and nucleophilic substitution, offer a chemical basis for understanding the degradation products that may form under thermal stress. Further experimental work, including techniques like TGA coupled with mass spectrometry (TGA-MS), would be invaluable for definitively identifying the evolved gases and confirming the precise decomposition mechanisms.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Acetamidopropyl trimonium chloride

For Researchers, Scientists, and Drug Development Professionals

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant.[3] It is defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles spontaneously.[4][5] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the surface of the solution becomes saturated with surfactant molecules, leading to a significant drop in surface tension.[3] Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles, and the surface tension remains relatively constant.[3][4] Knowledge of the CMC is crucial for optimizing formulations, as properties like solubilization, detergency, and foaming are significantly influenced by the presence and concentration of micelles.[3]

Quantitative Data on Cationic Surfactant CMCs

As a definitive CMC value for Acetamidopropyl trimonium chloride could not be located in the public domain, the following table presents typical CMC ranges for other common cationic surfactants to provide a contextual reference. These values are influenced by factors such as the length of the alkyl chain, the nature of the head group, temperature, and the ionic strength of the solution.[6]

| Surfactant Name | Type | Typical CMC (mM) |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.8 - 1.0[6] |

| Quaternium-15 | Cationic | 0.05 - 0.15[6] |

| Domiphen Bromide | Cationic | Varies with NaCl concentration (e.g., 0.351 mM in 0% NaCl, 0.0153 mM in 5% NaCl)[7] |

Note: The CMC is an approximate value that can be affected by the experimental conditions, including temperature, pH, and the presence of electrolytes.[6]

Experimental Protocols for CMC Determination

Given that this compound is a cationic surfactant, several methods are suitable for determining its CMC.[8] The most common and appropriate techniques are detailed below.

Surface Tension Method

This is a classic and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[4] The principle lies in measuring the surface tension of a series of surfactant solutions of varying concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[3][4]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Create a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[9] Ensure temperature control throughout the measurements. For cationic surfactants that may adsorb to platinum plates, a paper Wilhelmy plate can be a suitable alternative.[10]

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[3]

Workflow Diagram:

Caption: Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is particularly well-suited for ionic surfactants like this compound.[4] It relies on the change in the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual, mobile ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.[4]

Experimental Protocol:

-

Preparation of Surfactant Solution: Prepare an initial solution of this compound in deionized water in a thermostatted vessel equipped with a conductivity cell and a magnetic stirrer.

-

Titration or Serial Dilution: Either perform a titration by adding small, precise volumes of a concentrated surfactant solution to the initial solution or prepare a series of discrete dilutions.

-

Conductivity Measurement: Measure the specific conductivity of the solution after each addition or for each dilution, ensuring thermal equilibrium is reached before each reading.[11]

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration.

-

CMC Determination: The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[4]

Workflow Diagram:

Caption: Workflow for CMC determination by the conductivity method.

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) to detect the formation of micelles.[1][12] The fluorescence properties of the probe change depending on the polarity of its microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles, leading to a significant change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of certain vibronic bands).[1]

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone) and a series of this compound solutions of varying concentrations in deionized water.

-

Sample Preparation: Add a small, constant amount of the probe stock solution to each of the surfactant solutions. The final concentration of the probe should be very low to avoid self-quenching.

-

Fluorescence Measurement: After an equilibration period, measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.

-

Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) or another relevant fluorescence parameter as a function of the surfactant concentration.

-

CMC Determination: A sigmoidal curve is typically obtained. The CMC is determined from the point of inflection or the intersection of the tangents to the two linear portions of the curve.[13]

Workflow Diagram:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. nanoscience.com [nanoscience.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. agilent.com [agilent.com]

- 8. justagriculture.in [justagriculture.in]

- 9. tegewa.de [tegewa.de]

- 10. kruss-scientific.com [kruss-scientific.com]

- 11. scribd.com [scribd.com]

- 12. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Acetamidopropyl Trimonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for Acetamidopropyl trimonium chloride in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document outlines the known physical and chemical properties, potential hazards, and detailed experimental protocols for safety assessment.

Compound Profile: this compound

This compound is a quaternary ammonium compound commonly used in personal care products as a conditioning agent and antistatic. In the laboratory, its handling requires a thorough understanding of its properties to ensure the safety of personnel and the integrity of experimental outcomes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C₈H₁₉ClN₂O | N/A |

| Molecular Weight | 194.7 g/mol | N/A |

| CAS Number | 123776-56-7 | N/A |

| Appearance | Data not available | [1] |

| Odor | Data not available | [1] |

| Solubility | Soluble in water | [2] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Flash Point | Data not available | [1] |

Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Compound Class | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3.7 - 188 mg/kg-day (NOAEL) | Alkyl (C12-C16) dimethyl benzyl ammonium chloride | [3][4] |

| Acute Dermal Toxicity | N/A | Dermal | N/A | N/A | N/A |

| Acute Inhalation Toxicity | N/A | Inhalation | N/A | N/A | N/A |

| Skin Irritation/Corrosion | Rabbit | Dermal | Irritating/corrosive at high concentrations | Didecyl dimethyl ammonium chloride & Alkyl (C12-C16) dimethyl benzyl ammonium chloride | [3][4][5] |

| Eye Irritation | Rabbit | Ocular | Irritating or corrosive depending on concentration | Quaternary ammonium compounds | [5] |

NOAEL: No-Observed-Adverse-Effect Level

Laboratory Handling and Safety Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions for handling, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| PPE Component | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

To further reduce the risk of exposure, the following engineering controls should be implemented:

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Avoid inhalation of dust or aerosols.[1] Use non-sparking tools.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. For large spills, contain the spill and collect for disposal. Prevent entry into waterways.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the potential toxicity of this compound, based on standardized OECD guidelines.

In Vitro Cytotoxicity Assay (Adapted from MTT Assay Protocols)

This protocol outlines a general method for assessing the cytotoxicity of this compound on a cell line (e.g., HaCaT keratinocytes).

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

Selected cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in a fresh medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)

This protocol provides a method for assessing the skin irritation potential of this compound using a reconstructed human epidermis model.

Objective: To determine if this compound is an irritant to the skin.

Materials:

-

Reconstructed human epidermis (RhE) tissue models

-

Assay medium provided by the RhE model manufacturer

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., sterile PBS or water)

-

MTT solution

-

Isopropanol

-

24-well plates

Methodology:

-

Pre-incubation of Tissues:

-

Upon receipt, place the RhE tissues in 24-well plates containing pre-warmed assay medium.

-

Incubate for at least 1 hour at 37°C and 5% CO₂.

-

-

Application of Test Chemical:

-

Apply a sufficient amount of this compound (e.g., 25 µL for liquids or 25 mg for solids) directly onto the surface of the RhE tissue.

-

Treat other tissues with the positive and negative controls in the same manner.

-

Incubate for a defined exposure time (e.g., 60 minutes) at 37°C and 5% CO₂.

-

-

Rinsing and Post-incubation:

-

After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

-

Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

-

-

MTT Viability Assay:

-

After the post-incubation period, transfer the tissues to a new 24-well plate containing MTT solution.

-

Incubate for 3 hours at 37°C and 5% CO₂.

-

Transfer the tissues to a new plate and add isopropanol to each well to extract the formazan.

-

Incubate with gentle shaking for at least 2 hours at room temperature.

-

-

Data Analysis:

-

Measure the absorbance of the extracted formazan at 570 nm.

-

Calculate the percentage of tissue viability relative to the negative control.

-

A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Visualized Workflows and Logical Relationships

To further clarify the safety procedures and experimental designs, the following diagrams have been generated using Graphviz.

Safe Handling Workflow for this compound

Caption: Safe handling workflow for this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Experimental workflow for a typical in-vitro cytotoxicity assay.

This guide is intended to provide a framework for the safe handling and assessment of this compound in a laboratory setting. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheet for this compound. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound, 123776-56-7 [thegoodscentscompany.com]

- 3. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. npic.orst.edu [npic.orst.edu]

Acetamidopropyl Trimonium Chloride: A Technical Overview of a Cosmetic Conditioning Agent

CAS Number: 123776-56-7

IUPAC Name: 3-acetamidopropyl(trimethyl)azanium;chloride[]

Molecular Formula: C₈H₁₉ClN₂O[]

Abstract

Acetamidopropyl trimonium chloride, identified by CAS number 123776-56-7, is a quaternary ammonium compound predominantly utilized in the personal care and cosmetics industry.[][2] Its primary functions are as a conditioning agent, antistatic agent, and humectant, with widespread application in hair care formulations such as shampoos, conditioners, and styling products.[][3] Despite its prevalence in commercial products, publicly accessible, in-depth research on its fundamental mechanisms of action, detailed experimental protocols for its characterization, and its involvement in specific biological signaling pathways is limited. This guide synthesizes the available technical information on this compound, focusing on its chemical properties, established applications, and the scope of its current scientific documentation.

Physicochemical Properties

This compound is a cationic surfactant.[2] Its molecular structure, featuring a positively charged quaternary ammonium group, is key to its functionality, enabling it to adsorb to negatively charged surfaces like hair and skin.[2] This interaction underlies its conditioning and antistatic effects.

| Property | Value | Source |

| Molecular Weight | 194.70 g/mol | [][4] |

| Appearance | Amber colored liquid (for related compounds) | [5][6] |

| Solubility | Oil-soluble (for related compounds) | [5][6] |

| Purity | ≥95% | [] |

Research Applications and Functions

The documented applications of this compound are primarily in the field of cosmetic science. There is a notable lack of studies pertaining to its use in drug development or fundamental biological research.

Hair Care

-

Conditioning: As a conditioning agent, it improves the texture and appearance of hair, leaving it easier to comb, softer, and shinier.[7][8] Its cationic nature allows it to neutralize the negative charges on the hair surface that can be exacerbated by shampoos, thus reducing frizz and improving manageability.[7]

-

Antistatic Properties: It effectively reduces or eliminates the buildup of static electricity in hair, which is a common cause of "flyaway" hairs.[5][7]

-

Humectant: It possesses moisture-binding properties, helping to hydrate the hair.[3][5]

-

Thermal Protection: Some related quaternary ammonium compounds, like Quaternium-70, have been shown to offer thermal protection against damage from heat styling tools like curling irons and blow dryers.[5][6] While not explicitly documented for this compound in the search results, this is a potential area for further investigation.

Skin Care

While primarily used in hair care, its conditioning properties are also beneficial in skin care formulations, where it can impart a smooth feel.

Synthesis

The synthesis of this compound is a multi-step chemical process.[2] A typical synthesis pathway would involve:[2]

-

Formation of the Amine: This initial step involves the alkylation of an amine, such as propylamine.

-